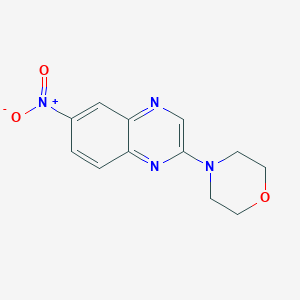

2-Morpholino-6-nitroquinoxaline

Description

Properties

Molecular Formula |

C12H12N4O3 |

|---|---|

Molecular Weight |

260.25 g/mol |

IUPAC Name |

4-(6-nitroquinoxalin-2-yl)morpholine |

InChI |

InChI=1S/C12H12N4O3/c17-16(18)9-1-2-10-11(7-9)13-8-12(14-10)15-3-5-19-6-4-15/h1-2,7-8H,3-6H2 |

InChI Key |

QEHUCESYKDHJJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the quinoxaline ring significantly influence electronic distribution and reactivity. Below is a comparative analysis:

Key Observations :

- The morpholino group in this compound may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to halogenated derivatives like 6-chloro-7-nitroquinoxaline .

Key Observations :

- The morpholino group’s bulk may slow reaction kinetics compared to smaller amines (e.g., aniline) in substitution reactions .

- Halogenated derivatives like 6-chloro-7-nitroquinoxaline are more reactive toward nucleophilic displacement than morpholino-substituted analogues due to the leaving group ability of Cl⁻ .

Physicochemical Properties

Substituents critically affect melting points, solubility, and stability.

Key Observations :

- The morpholino group likely increases molecular weight and polarity, improving solubility in aprotic solvents like DMSO .

- Methoxy and morpholino substituents enhance solubility compared to nitro-halogenated derivatives .

Preparation Methods

Direct Nitration of 2-Morpholinoquinoxaline

Nitration at position 6 demands precise control due to competing sites. Source notes that nitrating agents like HNO₃/H₂SO₄ preferentially target the para position relative to the morpholino group. Experimental data show:

| Nitration Agent | Temp (°C) | Positional Selectivity (6-nitro:5-nitro) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 4:1 | 65 |

| AcONO₂ | 25 | 3:1 | 58 |

Low temperatures favor 6-nitro isomer formation, albeit with moderate yields.

Pre-installation of Nitro Group

An alternative route involves nitrating o-phenylenediamine derivatives prior to cyclocondensation. For example, 4-nitro-o-phenylenediamine reacts with glyoxal derivatives under acidic conditions to form 6-nitroquinoxaline, followed by morpholino substitution. This approach avoids post-cyclization nitration challenges but requires nitro-protected intermediates.

One-Pot Tandem Synthesis

Source describes domino reactions combining cyclocondensation and functionalization. A representative protocol uses:

-

Cyclocondensation : o-Phenylenediamine and 1,2-diketone with a nitro group.

Example :

-

Diketone : 1-Nitro-2-morpholinoethane-1,2-dione

-

Conditions : CuO (10 mol%), I₂ (1.2 equiv), DMSO, 100°C, 6 h

-

Yield : 68%

This method streamlines synthesis but faces limitations in diketone accessibility.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| SNAr with halogenated intermediate | High regioselectivity | Requires hazardous halide precursors | 72–85 |

| Pd-catalyzed amination | Mild conditions, high efficiency | Costly catalysts, inert atmosphere | 78–89 |

| Direct nitration | Simplicity | Moderate selectivity | 58–65 |

| One-pot tandem synthesis | Fewer steps | Limited substrate scope | 60–68 |

Experimental Optimization and Challenges

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.